![molecular formula C12H17ClFNO B1445406 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride CAS No. 1429505-77-0](/img/structure/B1445406.png)
4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride
Overview
Description
4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is a chemical substance that has gained increasing interest in research and industry due to its unique properties and potential implications in various fields. It serves as one of the reagents for the discovery of AZD3514, an androgen receptor down regulator for the treatment of advanced prostate cancer . It also functions as an intermediate in the synthesis of haloperidol, an antidyskinetic, antipsychotic, and neuroprotective product .
Synthesis Analysis
The synthesis of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride involves a reaction mixture that is stirred at 25°C for 1 hour. The reaction mixture is then concentrated to give the final product .Molecular Structure Analysis
The molecular structure of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is represented by the SMILES string FC(C=C1)=CC=C1CC2CCNCC2.Cl . The molecular formula is C12H17ClFNO, and the molecular weight is 245.72 g/mol.Scientific Research Applications
PET Imaging and Radiotracers
4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride has been explored in the synthesis of PET (Positron Emission Tomography) radioligands. These radioligands, containing the 4-(4-fluorobenzyl)piperidine moiety, were designed to target NR2B subunit-containing NMDA receptors. However, studies indicated poor brain penetration and high accumulation in bone and cartilage, suggesting caution in using this compound as a PET radiotracer (Labas et al., 2011).
Synthesis and Structural Studies
The compound has been utilized in the synthesis of isotopomers, particularly through Grignard reactions and catalytic H/D exchange in benzylic positions. These methods aim to improve the utility and versatility of the compound in various chemical syntheses (Proszenyák et al., 2005).
Pharmaceutical Intermediates
Significant research has been done on the use of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride as an intermediate in pharmaceutical synthesis. For instance, it has been employed in the hydrogenation process to yield valuable pharmaceutical intermediates, with investigations on the effects of solvents, temperature, and catalysts on the conversion and rate of hydrogenation (Proszenyák et al., 2004).
Anticancer Research
There is ongoing research into the biological activities of 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives, including those derived from 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride. These studies focus on their potential antibacterial, antifungal, and anticancer properties, particularly against prostate, breast, and colon cancer cell lines (Binici et al., 2021).
Acetylcholine Transporter Studies
The compound has also been synthesized and evaluated as a potential agent for in vivo studies of acetylcholinesterase, an enzyme linked to neurological diseases like Alzheimer's. However, the studies suggested that it might not be suitable for this purpose due to its nonspecific distribution in the brain (Lee et al., 2000).
Safety And Hazards
The safety information for 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride includes hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]piperidin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12;/h1-4,14-15H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODQQZVHIMUSRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(C=C2)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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